molecular formula C5H4ClFN2 B2838922 4-Chloro-6-fluoropyridin-2-amine CAS No. 1393547-98-2

4-Chloro-6-fluoropyridin-2-amine

Cat. No.: B2838922
CAS No.: 1393547-98-2
M. Wt: 146.55
InChI Key: ABFOUCNXULWALA-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyridin-2-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Another approach involves the direct chlorination and fluorination of pyridine. For instance, starting with 2-aminopyridine, chlorination can be performed using thionyl chloride (SOCl₂) followed by fluorination using a fluorinating agent like Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of aminopyridines.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in signal transduction pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoropyridine
  • 2-Chloro-6-fluoropyridine
  • 4-Fluoro-2-chloropyridine

Comparison

4-Chloro-6-fluoropyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .

Properties

IUPAC Name

4-chloro-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFOUCNXULWALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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